REACTION_CXSMILES
|
[CH2:1]=[O:2].[CH:3]1[CH:4]=[CH:5][C:6]([C:9]2[C:18]3[CH:19]=[C:20]([Cl:23])[CH:21]=[CH:22][C:17]=3[N:16]3[C:12](=[N:13][N:14]=[CH:15]3)[CH2:11][N:10]=2)=[CH:7][CH:8]=1>>[OH:2][CH2:1][C:15]1[N:16]2[C:17]3[CH:22]=[CH:21][C:20]([Cl:23])=[CH:19][C:18]=3[C:9]([C:6]3[CH:7]=[CH:8][CH:3]=[CH:4][CH:5]=3)=[N:10][CH2:11][C:12]2=[N:13][N:14]=1
|
Name
|
|
Quantity
|
1 g
|
Type
|
reactant
|
Smiles
|
C=O
|
Name
|
estazolam
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C=1C=CC(=CC1)C2=NCC3=NN=CN3C4=C2C=C(C=C4)Cl
|
Name
|
|
Quantity
|
0.5 g
|
Type
|
reactant
|
Smiles
|
C=O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
was added 45 minutes after the first
|
Duration
|
45 min
|
Type
|
TEMPERATURE
|
Details
|
Heating of the reaction mixture
|
Type
|
CUSTOM
|
Details
|
was continued at 125° C
|
Type
|
CUSTOM
|
Details
|
reaction
|
Type
|
TEMPERATURE
|
Details
|
heating of the mixture
|
Type
|
WAIT
|
Details
|
was continued at 125° C. for another 45 minutes
|
Duration
|
45 min
|
Type
|
CUSTOM
|
Details
|
(2.25 hours total heating time)
|
Duration
|
2.25 h
|
Type
|
CUSTOM
|
Details
|
reaction
|
Reaction Time |
1.5 h |
Name
|
|
Type
|
product
|
Smiles
|
OCC1=NN=C2N1C1=C(C(=NC2)C2=CC=CC=C2)C=C(C=C1)Cl
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |